molecular formula C6H12F3NOSi B030819 N-methyl-N-(trimethylsilyl)trifluoroacetamide CAS No. 24589-78-4

N-methyl-N-(trimethylsilyl)trifluoroacetamide

Cat. No.: B030819
CAS No.: 24589-78-4
M. Wt: 199.25 g/mol
InChI Key: MSPCIZMDDUQPGJ-UHFFFAOYSA-N
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Description

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a premier, highly reactive silylating agent extensively utilized in analytical chemistry, particularly in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). Its primary research value lies in its ability to efficiently derivative a wide range of polar, non-volatile, or thermally labile compounds—such as alcohols, carboxylic acids, amines, and thiols—by replacing active hydrogens with a trimethylsilyl (TMS) group. This derivatization process significantly enhances the volatility, thermal stability, and chromatographic behavior of analytes, leading to improved peak shape, higher detection sensitivity, and reduced adsorption in the GC system. A key mechanistic advantage of MSTFA is its action as both a silylating reagent and a catalyst; the by-product, N-methyltrifluoroacetamide, does not react with the silylating agent, driving the reaction to completion. Furthermore, MSTFA is renowned for its effectiveness in the derivatization of sterically hindered functional groups and its application in complex sample matrices like metabolomics profiling and drug metabolite identification. It is the reagent of choice for critical analyses where high efficiency and minimal residual by-products are paramount. This product is intended for research applications only and is not suitable for diagnostic or therapeutic use.

Properties

IUPAC Name

2,2,2-trifluoro-N-methyl-N-trimethylsilylacetamide
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InChI

InChI=1S/C6H12F3NOSi/c1-10(12(2,3)4)5(11)6(7,8)9/h1-4H3
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Description Data deposited in or computed by PubChem

InChI Key

MSPCIZMDDUQPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN(C(=O)C(F)(F)F)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3NOSi
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DSSTOX Substance ID

DTXSID5067003
Record name Acetamide, 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)-
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Molecular Weight

199.25 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name N-Methyl-N-(trimethylsilyl)trifluoroacetamide
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CAS No.

24589-78-4
Record name N-Methyl-N-(trimethylsilyl)trifluoroacetamide
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Record name N-Methyl-N-(trimethylsilyl)trifluoroacetamide
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Record name MSTFA
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Record name Acetamide, 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)-
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Record name Acetamide, 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)-
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Record name N-methyl-N-(trimethylsilyl)trifluoroacetamide
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Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic substitution:

\text{CF}3\text{CO-NMe-H} + \text{Me}3\text{Si-O-CMe=NSiMe}3 \rightarrow \text{CF}3\text{CO-NMe-SiMe}3 + \text{MeCO-NH-SiMe}3 $$

Key Parameters :

  • Temperature : 40–130°C (optimal range: 80–100°C). Below 40°C, reaction kinetics are sluggish; above 130°C, BSA decomposition occurs.
  • Molar Ratio : BSA to N-methyl trifluoroacetamide = 1:1 to 1.3:1. Excess BSA improves yield but increases costs.
  • Solvent : Hydrocarbons (e.g., hexane) optional; solvent-free conditions feasible.

Workflow and Yield

  • Reaction Duration : 2–4 hours.
  • Purification : Distillation under reduced pressure (≤130°C) yields MSTFA with ≥90% purity.
  • By-Product Utilization : N-Trimethylsilyl acetamide, a co-product, serves as a silylating agent, enhancing process sustainability.

Advantages Over Traditional Method :

  • No Corrosive Reactants : BSA is non-corrosive, enabling standard glassware use.
  • Simplified Purification : Direct distillation avoids filtration and associated yield losses.
  • Environmental Safety : Minimized fume emission and hazardous waste.

Comparative Analysis of Synthesis Methods

Table 1 summarizes critical differences between conventional and BSA-based methods:

Parameter Traditional Method BSA-Based Method
Reactants Trimethyl chlorosilane, tertiary amines N,O-Bis(trimethylsilyl) acetamide
Temperature Range Ambient to 50°C 40–130°C
By-Products Amine hydrochlorides N-Trimethylsilyl acetamide
Yield 70–80% ≥90%
Equipment Requirements Corrosion-resistant materials Standard glassware
Environmental Impact High (fume emission) Low

Mechanistic Insights from Isotopic Labeling Studies

Isotopic studies using deuterated reagents elucidate MSTFA’s role in methylation. For example, MSTFA facilitates deuteromethylation of amines via a six-membered transition state, producing trimethyliodosilane as a leaving group. This mechanism, validated by mass spectrometry, underscores MSTFA’s versatility in synthesizing isotopically labeled compounds for analytical applications.

Industrial-Scale Considerations

Solvent Selection

While the BSA method operates efficiently without solvents, hydrocarbon solvents (e.g., hexane) improve heat transfer and reaction homogeneity. Post-reaction solvent removal via distillation ensures high-purity MSTFA.

Thermal Stability

MSTFA’s thermal decomposition above 130°C necessitates strict temperature control during distillation. Advanced fractional distillation systems with vacuum capabilities (≤10 mbar) are recommended.

Applications Informing Synthesis Design

MSTFA’s demand in pharmaceuticals (e.g., antibiotic synthesis) and analytics (e.g., GC-MS derivatization) drives method optimization. High-purity MSTFA (>99%) is critical for minimizing side reactions in sensitive applications. Recent advances in continuous-flow reactors may further enhance yield and scalability.

Chemical Reactions Analysis

Core Silylation Mechanism

MSTFA reacts with active hydrogen atoms in target molecules via nucleophilic substitution, replacing them with TMS groups. The general reaction proceeds as:
R OH R COOH R NH2+MSTFAR OSi CH3 3/R COOSi CH3 3/R NHSi CH3 3+N methyltrifluoroacetamide\text{R OH R COOH R NH}_2+\text{MSTFA}\rightarrow \text{R OSi CH}_3\text{ }_3/\text{R COOSi CH}_3\text{ }_3/\text{R NHSi CH}_3\text{ }_3+\text{N methyltrifluoroacetamide}
This reaction is driven by the high electrophilicity of the silicon atom in MSTFA .

Hydroxyl Groups

MSTFA efficiently silylates alcohols, phenols, and steroids:

  • Example : Cortisol derivatives require heating at 100°C for 2 hours with MSTFA to achieve complete TMS ether formation .
  • Catalysts : TMCS (1–10%) enhances reactivity for sterically hindered hydroxyl groups (e.g., 11β-OH in steroids) .

Carboxyl Groups

Carboxylic acids react with MSTFA to form TMS esters under mild conditions (room temperature, 30 minutes) . For example, fatty acids in vegetable oils are derivatized for GC analysis without thermal decomposition .

Amino Groups

Primary and secondary amines form TMS amines:

  • Free amino acids : React at 80–90°C for 1–2 hours, yielding bis-TMS derivatives .
  • Amino acid hydrochlorides : Require tris-TMS derivatization with excess MSTFA and TMCS .

Thiols

Thiols are silylated to TMS sulfides, though reactivity is slower than with hydroxyl or amino groups. Reaction times extend to 3–5 hours at 60°C .

Reaction Conditions and Optimization

ParameterOptimal RangeImpact on Yield
Temperature60–130°CHigher temps accelerate reaction but risk by-product formation
SolventBenzene, acetonitrile, or neatNon-polar solvents improve selectivity
Catalyst (TMCS)1–10% (v/v)Essential for steric hindrance or hydrochloride salts
Reaction Time0.5–5 hoursProlonged heating increases decomposition risk

Notable Findings :

  • MSTFA’s by-product, N-methyltrifluoroacetamide, is highly volatile (bp 70°C at 75 mmHg), minimizing interference in GC analysis .
  • Pyridine or methoxylamine hydrochloride is added to stabilize acidic protons in polyfunctional molecules (e.g., catecholamines) .

Pharmaceutical Analysis

  • MSTFA derivatizes metabolites like famprofazone for GC-MS detection .
  • Steroid hormones (17-α-ethynylestradiol) are analyzed using MSTFA/TMCS (99:1) .

Environmental Monitoring

  • Polar organics in atmospheric particulates are derivatized online using MSTFA, enabling real-time analysis .

Battery Research

  • MSTFA enhances electrolyte stability in lithium/sodium metal batteries by forming uniform SEI layers .

Stability and Handling

  • Moisture Sensitivity : Hydrolyzes rapidly in water, requiring anhydrous conditions .
  • Storage : Stable at 2–30°C in sealed containers .

MSTFA’s broad reactivity and compatibility with GC-MS make it indispensable in analytical and synthetic chemistry. Innovations in catalysis (e.g., TMCS) and solvent systems continue to expand its utility across pharmaceuticals, environmental science, and energy storage .

Scientific Research Applications

Analytical Chemistry

Silylating Reagent for GC-MS Analysis

MSTFA is widely utilized as a silylating agent in gas chromatography-mass spectrometry (GC-MS). It enhances the volatility and thermal stability of analytes, allowing for more efficient detection and quantification. This application is crucial for analyzing complex mixtures, including environmental samples and biological fluids.

  • Case Study: Caffeine Metabolites Analysis
    MSTFA was employed to derivatize caffeine and its metabolites in horse urine samples. This method demonstrated high sensitivity and specificity, making it suitable for doping control in equine sports .
  • Table: Applications of MSTFA in GC-MS
Application Sample Type Outcome
Derivatization of caffeineHorse urineEffective detection of metabolites
Analysis of steroid hormonesBiological samplesEnhanced detection sensitivity
Online derivatization for particulatesAtmospheric aerosolsImproved monitoring of polar organics

Energy Storage

Additive in Lithium and Sodium Metal Batteries

Recent studies have highlighted the role of MSTFA as an additive in lithium and sodium metal batteries. It contributes to the stability of low-concentration electrolytes and enhances the uniformity of polymerization processes.

  • Case Study: Lithium Metal Batteries
    In a study by Liu et al. (2023), MSTFA was used to improve the electrolyte interfacial stability, leading to enhanced battery performance .
  • Case Study: Sodium Metal Batteries
    Ma et al. (2024) reported that MSTFA facilitated uniform polymerization during the operation of high-voltage sodium metal batteries, indicating its potential to advance battery technology .

Pharmaceutical Research

Intermediate in Drug Synthesis

MSTFA serves as a pharmaceutical intermediate and has been identified as a metabolite of Famprofazone in humans. Its role as a neutral masking agent allows for the modification of active hydrogen atoms during the synthesis of various compounds.

  • Table: Pharmaceutical Applications of MSTFA
Application Role Significance
Synthesis of antibioticsNeutral masking agentEnhances reaction efficiency
Metabolite analysisIntermediate in drug metabolismImportant for pharmacokinetic studies

Environmental Monitoring

Analysis of Atmospheric Samples

MSTFA has been applied in environmental studies for the analysis of organic compounds from atmospheric particulate filters. Its effectiveness in derivatizing polar organics makes it valuable for environmental monitoring.

  • Case Study: Atmospheric Aerosols
    Zhang et al. (2022) utilized MSTFA in an online derivatization device designed to process polar organics from atmospheric samples, demonstrating its utility in environmental analysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)

  • Structure and Reactivity: BSTFA contains two TMS groups, making it more reactive than MSTFA for silylating sterically hindered functional groups.
  • Applications: Preferred for fatty acids, steroids, and phenolic compounds. BSTFA derivatives are less stable than MSTFA derivatives, requiring immediate analysis .
  • Catalysts : Often combined with TMCS or ethyl acetate to enhance reactivity .

MTBDMSTFA/MTBSTFA (N-Methyl-N-(tert-Butyldimethylsilyl)trifluoroacetamide)

  • Structure and Stability : The tert-butyldimethylsilyl (TBDMS) group creates more stable derivatives resistant to hydrolysis, ideal for long-term storage or harsh analytical conditions .
  • Reaction Conditions : Requires higher temperatures (80°C) and longer reaction times (80 minutes) compared to MSTFA (30–37°C, 30–60 minutes) .
  • Applications : Superior for amines (e.g., benzidine, dichlorobenzidine) and analytes requiring enhanced stability. MTBDMSTFA with NH₄-I and dithioerythritol catalysts outperformed MSTFA in derivatizing aromatic amines .

TMSCN (Trimethylsilyl Cyanide)

  • Efficiency and Reproducibility : TMSCN offers broader derivatization coverage and improved reproducibility for complex mixtures compared to MSTFA, particularly for hydroxylated metabolites .
  • Drawbacks : Generates hydrogen cyanide (HCN) as a byproduct, requiring stringent safety protocols .

Data Tables

Table 1. Comparative Properties of Silylation Reagents

Reagent Structure Reaction Conditions Catalysts Derivative Stability Key Applications
MSTFA TMS donor 30–37°C, 30–60 min TMCS (1%) Moderate Metabolomics, sugars, amino acids
BSTFA Bis-TMS donor 30–60°C, 30–60 min TMCS, ethyl acetate Low Fatty acids, steroids
MTBDMSTFA TBDMS donor 80°C, 80 min NH₄-I, dithioerythritol High Amines, environmental analysis
TMSCN TMS + cyanide Room temperature, 60 min None required Moderate Hydroxylated metabolites

Table 2. Performance Metrics in Selected Studies

Study Focus MSTFA Performance Competitor Performance Reference
Benzidine Derivatization 75% recovery MTBDMSTFA : 95% recovery
Cannabinoid Analysis Moderate resolution BSTFA + ethyl acetate : Improved resolution
Hydroxylated Metabolites Partial coverage TMSCN : Broad coverage

Biological Activity

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a significant silylation reagent widely utilized in gas chromatography (GC) and mass spectrometry (MS) for the derivatization of polar compounds. This article explores its biological activity, applications, synthesis, and relevant case studies.

MSTFA has a molecular formula of C₆H₁₂F₃NOSi, a molecular weight of 199.25 g/mol, and a boiling point of approximately 130-132 °C. It is characterized by its ability to replace active hydrogen atoms in polar compounds with trimethylsilyl groups, enhancing their volatility and thermal stability for GC analysis .

The primary function of MSTFA is to act as a silylation agent , facilitating the transformation of hydroxyl (-OH) and amine (-NH) groups into more volatile trimethylsilyl derivatives. This transformation is crucial for improving the detectability of compounds during GC-MS analysis. The silylation process involves the following reaction:

R OH MSTFAR O Si CH3 3+by products\text{R OH MSTFA}\rightarrow \text{R O Si CH}_3\text{ }_3+\text{by products}

This mechanism allows MSTFA to effectively mask polar functional groups, making it easier to analyze complex mixtures .

Applications in Biological Research

  • Metabolomics : MSTFA is extensively used in metabolomic studies to prepare biological samples for GC-MS analysis. Its ability to derivatize various metabolites enhances sensitivity and specificity in detecting low-abundance compounds .
  • Pharmaceutical Analysis : In pharmaceutical research, MSTFA aids in the analysis of drug metabolites. For instance, it has been employed in the silylation of non-steroidal anti-inflammatory drugs (NSAIDs), improving their detection limits and resolution during chromatographic separation .
  • Doping Control : The compound plays a pivotal role in doping analysis by facilitating the detection of banned substances in sports. By enabling the identification of trace levels of drugs in biological fluids, MSTFA contributes to maintaining fairness in competitive sports .

Case Study 1: Metabolite Profiling

A study conducted on the metabolite profiling of various biological samples demonstrated that MSTFA was effective in derivatizing amino acids and fatty acids for GC-MS analysis. The results indicated improved peak resolution and quantification accuracy compared to non-derivatized samples .

Case Study 2: Drug Detection

In another research project focusing on the detection of amphetamines, MSTFA was utilized to derivatize amphetamine samples before GC-MS analysis. The study found that using MSTFA resulted in enhanced sensitivity, allowing for the detection of amphetamines at concentrations as low as 2.5 ng/mL .

Safety and Handling

MSTFA is classified as hazardous due to its flammable nature and potential irritant properties. It should be handled with care, using appropriate personal protective equipment (PPE) such as gloves and goggles. Storage conditions should maintain temperatures between 2-8 °C to ensure stability .

Q & A

Basic: What are the key physicochemical properties of MSTFA relevant to derivatization in GC-MS?

Answer:
MSTFA is a volatile silylation reagent (boiling point: 130–132°C, density: 1.075 g/mL at 25°C) with high purity (≥98.5% by GC). Its low polarity and reactivity with active hydrogen atoms (e.g., -OH, -NH, -SH) enable efficient derivatization of polar compounds. The byproduct, N-methyltrifluoroacetamide, is highly volatile, reducing chromatographic interference . Storage at 2–8°C prevents moisture-induced degradation, critical for maintaining reactivity .

Basic: What are standard MSTFA derivatization protocols for GC-MS analysis?

Answer:
A typical protocol involves:

  • Reagent mixture : MSTFA with 1–2% trimethylchlorosilane (TMCS) as a catalyst .
  • Reaction conditions : 60–80°C for 30–60 minutes .
  • Sample preparation : Drying to remove moisture, followed by derivatization in anhydrous pyridine or acetonitrile .

Example : For glimepiride analysis, MSTFA derivatization at 70°C for 45 minutes achieved optimal trimethylsilyl (TMS) formation, validated via GC-MS .

Advanced: How does solvent choice impact MSTFA derivatization efficiency for polar metabolites?

Answer:
Solvent polarity directly affects reaction kinetics:

Solvent Efficiency Application
PyridineHighAmino acids, amines (activates acidic protons)
AcetonitrileModerateSugars, polyols (reduces side reactions)
Ethyl acetateLowNon-polar analytes (limited proton activation)

Pyridine enhances silylation of amines by acting as a proton scavenger, while acetonitrile minimizes side reactions for thermally labile compounds .

Advanced: What strategies mitigate byproduct interference in MSTFA-based metabolomics?

Answer:

  • Catalyst addition : TMCS (1–2%) accelerates reaction rates, reducing incomplete derivatization .
  • Byproduct volatility : The high volatility of N-methyltrifluoroacetamide allows early elution in GC, avoiding overlap with target analytes .
  • Chromatographic optimization : Use of SLB-5ms columns (5% phenyl polysiloxane) improves separation of TMS derivatives from matrix components .

Advanced: How does MSTFA compare to MTBSTFA in silylation reactions?

Answer:

Parameter MSTFA MTBSTFA
Derivative stabilityModerate (TMS)High (tert-butyldimethylsilyl)
VolatilityHighLow
ApplicationsPolar metabolites (GC-MS) Non-volatile analytes (LC-MS)

MSTFA derivatives are ideal for GC-MS due to volatility, while MTBSTFA suits LC-MS for stable, heavy derivatives .

Advanced: How to optimize MSTFA conditions for thermally labile compounds?

Answer:

  • Temperature : Reduce to 50–60°C to prevent degradation .
  • Time : Shorten reaction to 20–30 minutes .
  • Catalysts : Use TMCS (1%) to accelerate silylation without side reactions .

Case study : For primary amide-to-nitrile conversion, In(OTf)₃ catalysis with MSTFA at 50°C achieved 95% yield without decomposition .

Advanced: How does MSTFA derivatization affect quantification accuracy in untargeted metabolomics?

Answer:

  • Normalization : Internal standards (e.g., deuterated analogs) correct for batch-to-batch variability .
  • Data analysis : Orthogonal partial least squares-discriminant analysis (OPLS-DA) identifies MSTFA-specific artifacts (e.g., incomplete silylation) .
  • Validation : Spike-and-recovery experiments validate derivatization efficiency across metabolite classes .

Advanced: What are the limitations of MSTFA in analyzing highly acidic functional groups?

Answer:
MSTFA struggles with strongly acidic protons (e.g., sulfonic acids). Solutions include:

  • Pre-derivatization alkylation : Use methyl chloroformate (MCF) to block acidic groups before silylation .
  • Alternative reagents : Heptafluorobutyrylation for acidic analytes resistant to silylation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-(trimethylsilyl)trifluoroacetamide
Reactant of Route 2
N-methyl-N-(trimethylsilyl)trifluoroacetamide

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